N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(19-12-1-2-14-15(8-12)22-10-21-14)11-3-5-18-16(7-11)23-13-4-6-24-9-13/h1-3,5,7-8,13H,4,6,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYWWMDJIGIKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole moiety through a series of reactions involving salicylic acid and acetylenic esters . The tetrahydrothiophene ring can be introduced via a cyclization reaction, and the isonicotinamide group is typically added through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, such as palladium, and specific solvents to facilitate the reactions . Additionally, large-scale production would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to aromatic residues in proteins, while the tetrahydrothiophene ring could interact with hydrophobic pockets . The isonicotinamide group may play a role in hydrogen bonding or other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)acetamide: This compound shares the benzo[d][1,3]dioxole moiety but lacks the tetrahydrothiophene and isonicotinamide groups.
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This compound also features the benzo[d][1,3]dioxole moiety but has a different overall structure and functional groups.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to its combination of the benzo[d][1,3]dioxole, tetrahydrothiophene, and isonicotinamide groups. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety and a tetrahydrothiophene group attached to an isonicotinamide backbone. The molecular formula is , with a molecular weight of 358.4 g/mol. This structural complexity contributes to its diverse biological interactions.
1. Histone Deacetylase Inhibition
One of the most notable biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes has been linked to various therapeutic effects, particularly in cancer treatment and neurodegenerative disorders where epigenetic dysregulation plays a significant role.
The mechanism by which this compound exerts its effects involves interaction with specific biological targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety enhances binding to aromatic residues in proteins, while the tetrahydrothiophene ring may interact with hydrophobic pockets within these targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: HDAC Inhibition in Cancer Cells
A study demonstrated that this compound exhibited significant HDAC inhibitory activity in various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent inhibition compared to control compounds.
Study 2: Neuroprotective Effects
Research on neuroprotective effects revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The protective mechanism was attributed to the modulation of signaling pathways associated with cell survival and apoptosis regulation.
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Dibenzo[b,f][1,4]oxazepine derivatives | Oxazepine structure | HDAC inhibition |
| Tetrahydrobenzo[e][1,4]diazepin derivatives | Benzodiazepine core | Anxiolytic effects |
| Tetrahydrofuran derivatives | Tetrahydrofuran core | COX inhibition |
These compounds share similarities in their structural features and biological activities related to HDAC inhibition and other therapeutic effects.
Q & A
Q. What are the critical steps and reagents in synthesizing N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the benzo[d][1,3]dioxole derivative and tetrahydrothiophene derivatives. Key reagents include triethylamine (as a base) and dimethylformamide (DMF) as a solvent to facilitate coupling reactions. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. Final purification often employs recrystallization or column chromatography .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Intermediate coupling | Triethylamine, DMF, 60°C, 12h | Facilitate nucleophilic substitution |
| Purification | Ethanol-water mixture | Isolate crude product |
| Final step | Column chromatography (silica gel, ethyl acetate/hexane) | Achieve >95% purity |
Q. How can researchers monitor reaction progress and purity during synthesis?
TLC is used for real-time monitoring of reaction progression, with UV visualization to track spot migration. HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity post-synthesis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .
Q. What biological assays are suitable for preliminary evaluation of this compound?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination).
- Anti-inflammatory potential : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages.
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Ensure consistency in cell culture conditions (e.g., 5% CO₂, 37°C) and solvent controls (e.g., DMSO <0.1%) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be methodologically addressed?
Discrepancies often arise from variability in assay protocols, cell lines, or compound purity. To resolve these:
- Reproduce studies using identical cell lines (e.g., ATCC-validated) and assay kits.
- Validate purity : Use orthogonal methods (HPLC, elemental analysis).
- Control environmental factors : Oxygen levels, serum concentration in cell media.
Table 2: Example Variability in Reported Biological Activities
| Study | Model System | Observed Activity | Potential Confounders |
|---|---|---|---|
| Study A (in vitro) | RAW 264.7 macrophages | 60% TNF-α inhibition | DMSO concentration (0.2%) |
| Study B (in vivo) | Rat arthritis model | No significant effect | Bioavailability differences |
Cross-validation with pharmacokinetic studies (e.g., plasma stability assays) is recommended .
Q. What computational strategies optimize reaction pathways for scaled synthesis?
Quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning models predict optimal reaction conditions. The ICReDD framework integrates computational reaction path searches with experimental feedback to reduce trial-and-error approaches. For example, solvent polarity and catalyst loading can be optimized via Gaussian09 simulations .
Q. How can structural modifications enhance target selectivity?
Structure-activity relationship (SAR) studies focus on:
- Benzo[d][1,3]dioxole moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity.
- Tetrahydrothiophene ring : Replace oxygen with sulfur to alter lipophilicity.
- Isonicotinamide backbone : Methylation at the pyridine nitrogen to reduce metabolic degradation. Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or HDACs .
Q. What advanced analytical techniques characterize degradation products under physiological conditions?
- LC-MS/MS : Identify hydrolytic or oxidative metabolites in simulated gastric fluid (pH 2.0) or plasma.
- X-ray crystallography : Resolve degradation-induced conformational changes in the crystal lattice.
- Accelerated stability testing : 40°C/75% RH for 6 months to predict shelf-life .
Methodological Guidelines
- Synthesis Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent ratio) for yield improvement.
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation.
- Ethical Compliance : Ensure animal study protocols follow ARRIVE guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
